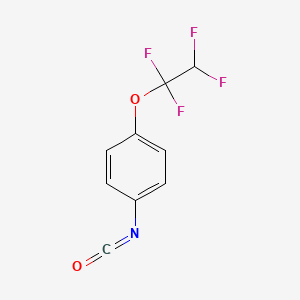
4-(1,1,2,2-Tetrafluoroethoxy)phenyl isocyanate, 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,2,2-Tetrafluoroethoxy)phenyl isocyanate, commonly known as TFEI, is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is highly flammable. TFEI is a versatile reagent that has a wide range of applications in the synthesis of organic compounds, as well as in the development of new drugs and materials.
科学的研究の応用
TFEI has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the development of new materials, such as polymers, nanomaterials, and carbon nanotubes. TFEI is also used in the synthesis of peptides and proteins, and in the development of new drugs. Additionally, TFEI has been used in the synthesis of fluorescent probes, which are used in imaging studies.
作用機序
TFEI acts as a nucleophilic reagent, which means that it can react with an electrophilic site on a molecule. The reaction between TFEI and the electrophilic site forms a new bond, which can be used to modify the structure of the molecule. For example, TFEI can be used to form a covalent bond between two molecules, or to add a functional group to a molecule. Additionally, TFEI can be used to form a cyclic structure, which can be used to increase the stability of a molecule.
Biochemical and Physiological Effects
TFEI has been studied for its biochemical and physiological effects. In animal studies, TFEI has been shown to act as an anti-inflammatory agent, as well as a vasodilator. Additionally, TFEI has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress. TFEI has also been shown to have a protective effect against oxidative damage in cells.
実験室実験の利点と制限
TFEI has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a highly reactive reagent. Additionally, TFEI can be used to modify the structure of molecules, which can be used to study the effects of structural changes on the properties of a molecule. However, TFEI is highly flammable and can be dangerous if not handled properly. Additionally, TFEI is a strong irritant and can cause skin and eye irritation if it comes into contact with skin or eyes.
将来の方向性
TFEI has a wide range of applications in scientific research and has the potential to be used in the development of new drugs and materials. Additionally, TFEI can be used to modify the structure of molecules, which can be used to study the effects of structural changes on the properties of a molecule. Additionally, further research is needed to better understand the biochemical and physiological effects of TFEI, as well as to develop safer methods of handling and using TFEI. Additionally, further research is needed to develop new methods of synthesizing TFEI, as well as to develop new applications for TFEI.
合成法
TFEI can be synthesized in two ways: by reacting 4-chlorophenyl isocyanate with 1,1,2,2-tetrafluoroethanol, or by reacting 4-chlorophenyl isocyanate with 1,1,2,2-tetrafluoroethanol and an acid catalyst. The first method is the most commonly used and involves the reaction of 4-chlorophenyl isocyanate and 1,1,2,2-tetrafluoroethanol at room temperature. The reaction is exothermic and yields a white solid product. The second method involves the addition of an acid catalyst to the reaction mixture, which increases the reaction rate and yields a higher yield of TFEI.
特性
IUPAC Name |
1-isocyanato-4-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO2/c10-8(11)9(12,13)16-7-3-1-6(2-4-7)14-5-15/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILVOZINFHQFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

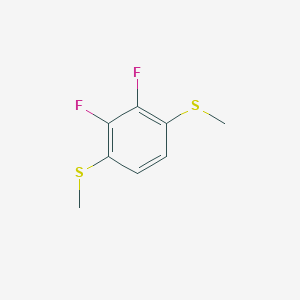
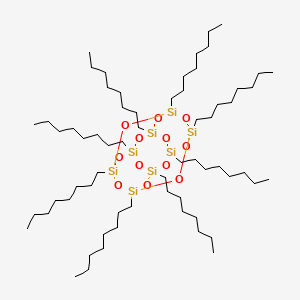




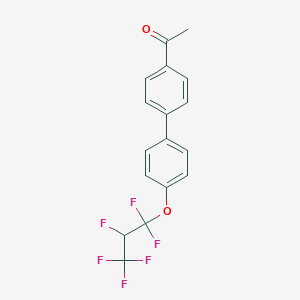



![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)
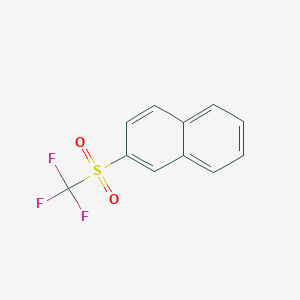
![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)
![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)